molecular formula C18H25NO B5096253 N-tert-butyl-4-naphthalen-1-yloxybutan-1-amine

N-tert-butyl-4-naphthalen-1-yloxybutan-1-amine

Cat. No.: B5096253
M. Wt: 271.4 g/mol
InChI Key: WLFYZMKRNPSFJM-UHFFFAOYSA-N
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Description

N-tert-butyl-4-naphthalen-1-yloxybutan-1-amine is an organic compound that belongs to the class of amines. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, linked to a butan-1-amine group through an ether linkage. The tert-butyl group attached to the nitrogen atom adds steric hindrance, which can influence the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-naphthalen-1-yloxybutan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the naphthalen-1-yloxybutane intermediate: This can be achieved by reacting naphthol with 1-bromobutane in the presence of a base such as potassium carbonate.

    Introduction of the tert-butylamine group: The intermediate is then reacted with tert-butylamine under suitable conditions, often involving a catalyst or a coupling reagent to facilitate the formation of the amine linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-naphthalen-1-yloxybutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the naphthalene ring to form dihydronaphthalene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Halogenated or alkylated naphthalene derivatives.

Scientific Research Applications

N-tert-butyl-4-naphthalen-1-yloxybutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic amines with biological macromolecules.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-naphthalen-1-yloxybutan-1-amine involves its interaction with molecular targets through various pathways:

    Binding to receptors: The compound can bind to specific receptors or enzymes, influencing their activity and leading to downstream effects.

    Electron transfer: The aromatic naphthalene ring can participate in electron transfer reactions, which can be crucial in redox processes.

    Steric effects: The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

N-tert-butyl-4-naphthalen-1-yloxybutan-1-amine can be compared with other similar compounds to highlight its uniqueness:

    N-tert-butyl-4-naphthalen-1-yloxybutan-2-amine: Similar structure but with the amine group at a different position, leading to different reactivity and applications.

    N-tert-butyl-4-naphthalen-1-yloxybutan-3-amine: Another positional isomer with distinct chemical properties.

    N-tert-butyl-4-naphthalen-1-yloxybutan-1-ol: The hydroxyl group instead of the amine group, leading to different chemical behavior and applications.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-tert-butyl-4-naphthalen-1-yloxybutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-18(2,3)19-13-6-7-14-20-17-12-8-10-15-9-4-5-11-16(15)17/h4-5,8-12,19H,6-7,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFYZMKRNPSFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCCOC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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